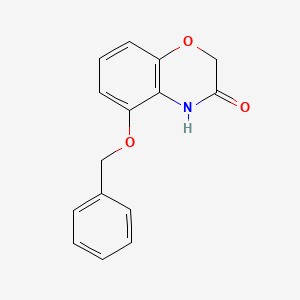

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.

Synthesis Analysis

Synthesis analysis involves studying how the compound is synthesized or produced. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a benzoxazine derivative, a class of compounds known for their diverse chemical and pharmacological properties. The literature illustrates various methods of synthesizing benzoxazines and their derivatives, emphasizing their role as chiral synthons and their general reactivity. For instance, the method for preparing 6H-1,2-oxazines, which are structurally related to benzoxazines, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of specific tautomers by heating with urea in boiling methanol or ethanol. The synthesis of benzoxazoles, another related class, typically involves the condensation of 2-aminophenol or its derivatives with various electrophiles. Microwave-assisted synthesis has been highlighted as an efficient and quick method for synthesizing benzoxazole derivatives, demonstrating the significance of benzoxazines and their derivatives in organic synthesis (Sainsbury, 1991; Özil & Menteşe, 2020).

Biological and Pharmacological Applications

Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are plant metabolites related to benzoxazines and are known for their roles in plant defense, including allelopathy and protection against biological threats. Synthetic derivatives of the benzoxazinoid structure, such as 1,4-benzoxazin-3-one, have shown potential as scaffolds for designing new antimicrobial compounds. This potential is demonstrated by synthetic derivatives exhibiting potent activity against pathogenic fungi and bacteria. Furthermore, benzoxazines and their derivatives have been reported to possess considerable pharmacological actions, including antimicrobial, antidiabetic, antihypolipidaemic, and antidepressant activities, highlighting their importance in medicinal chemistry (de Bruijn, Gruppen, & Vincken, 2018; Siddiquia, Alama, & Ahsana, 2010).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.

Please consult with a chemistry professional or refer to specific scientific literature for detailed information on “5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one”.

Eigenschaften

IUPAC Name |

5-phenylmethoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBIYMYUOTIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.